molecular formula C12H12ClNO2 B13974294 Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate

Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B13974294
M. Wt: 237.68 g/mol
InChI Key: NHMOXMWRWYHVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)9-5-4-8(13)6-10(9)14-11/h4-6,14H,3H2,1-2H3

InChI Key

NHMOXMWRWYHVIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.